Chloromethyl 2-chloropropanoate
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Overview
Description
Chloromethyl 2-chloropropanoate is an organic compound with the molecular formula C4H7ClO2. It is a colorless to almost colorless liquid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
Chloromethyl 2-chloropropanoate can be synthesized through the esterification of 2-chloropropanoic acid with methanol in the presence of a catalyst. The reaction typically involves refluxing the mixture for several hours, followed by post-treatment and distillation to obtain the final product . The reaction can be represented as follows:
CH3CHClCOOH+CH3OHCatalystCH3CHClCOOCH3+H2O
Chemical Reactions Analysis
Chloromethyl 2-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2-chloropropanoic acid and methanol.
Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chloromethyl 2-chloropropanoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including esters and amides.
Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including certain antibiotics and anti-inflammatory drugs.
Industry: This compound is used in the production of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of chloromethyl 2-chloropropanoate involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Chloromethyl 2-chloropropanoate can be compared with other similar compounds, such as:
Methyl 2-chloropropionate: Similar in structure but lacks the chloromethyl group.
2-Chloropropanoic acid: The acid form of the compound, which can be esterified to form this compound.
Methyl α-chloropropionate: Another ester with a similar structure but different reactivity due to the position of the chlorine atom.
This compound is unique due to its chloromethyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C4H6Cl2O2 |
---|---|
Molecular Weight |
156.99 g/mol |
IUPAC Name |
chloromethyl 2-chloropropanoate |
InChI |
InChI=1S/C4H6Cl2O2/c1-3(6)4(7)8-2-5/h3H,2H2,1H3 |
InChI Key |
DXYWHRQSKDMJFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCl)Cl |
Origin of Product |
United States |
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